Guanidine hydrochloride (Gdn-HCl) and its derivatives have been extensively studied due to their significant role in biochemical processes, particularly in the modulation of protein structure and function. These compounds have been shown to interact with proteins in various ways, leading to effects that range from stabilization of certain protein states to inhibition of enzymatic activity. The study of guanidine derivatives is crucial for understanding their potential applications in therapeutic development and biochemical research.
In the field of biomedical research, guanidine derivatives have been utilized as pharmacological tools to target diseases associated with the nitric oxide-modulating system. For example, N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine has been identified as a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), an enzyme implicated in cardiovascular diseases and other pathologies1. The crystallographic data of this compound bound to hDDAH-1 has revealed a unique binding mode, highlighting its potential as a therapeutic agent.
In synthetic chemistry, guanidine derivatives are valuable reagents for the guanidinylation of amines and peptides, a process essential for the synthesis of guanidines and guanidinylated peptides with therapeutic potential. The use of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine has demonstrated superior reactivity and stability in both solution-phase and solid-phase synthesis, making it a significant advancement in the efficient production of these compounds2.
Guanidine derivatives have also been explored for the synthesis of nucleoside analogues. Cyclization reactions of N1-(glycopyranosylamino) guanidines have led to the formation of 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, which are of interest due to their structural resemblance to nucleosides4. These compounds could have implications in the development of antiviral or anticancer drugs, given the importance of nucleoside analogues in these therapeutic areas.
This compound can be sourced from various chemical suppliers, including Glentham Life Sciences and other specialized chemical providers. It is primarily used in research settings and is not intended for human consumption . Its classification as a glycosylated compound suggests that it may have unique biological activities due to the presence of the galactopyranosyl moiety.
The synthesis of N1-b-D-Galactopyranosylamino-guanidine hydrochloride typically involves the glycosylation of guanidine derivatives with galactose or its derivatives. While specific synthetic routes can vary, a general method includes:
Technical parameters such as temperature, reaction time, and pH are crucial for optimizing yield and purity but are not explicitly detailed in the available literature.
The molecular structure of N1-b-D-Galactopyranosylamino-guanidine hydrochloride features:
The structural representation can be summarized as follows:
N1-b-D-Galactopyranosylamino-guanidine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential utility in drug development.
Further studies are required to elucidate its specific mechanisms in biological systems.
The physical and chemical properties of N1-b-D-Galactopyranosylamino-guanidine hydrochloride include:
These properties make it suitable for various laboratory applications where solubility and stability are essential.
N1-b-D-Galactopyranosylamino-guanidine hydrochloride has several scientific applications:
N1-β-D-Galactopyranosylamino-guanidine hydrochloride (CAS 109853-84-1) is a glycosylated guanidine derivative featuring a covalent linkage between the anomeric carbon (C1) of β-D-galactopyranose and the terminal nitrogen of an aminoguanidine moiety. Its molecular formula is C₇H₁₇ClN₄O₅, with a molecular weight of 272.687 g/mol [2]. The systematic IUPAC name, 2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine hydrochloride, explicitly defines its stereochemistry [2]. The β-configuration at the anomeric center (C1) is critical for biological recognition, while the galactose ring adopts the stable (^4C_1) chair conformation with equatorial hydroxyl groups. The protonated guanidinium group (pKa ~13) and chloride counterion contribute to its salt character, enhancing solubility in polar solvents.
Table 1: Atomic Composition and Key Stereocenters
Component | Description |
---|---|
Sugar Moiety | β-D-galactopyranose with (^4C_1) chair conformation |
Anomeric Linkage | β(1→1) bond between C1 of galactose and N1 of guanidine |
Stereocenters | C2(R), C3(R), C4(S), C5(R), C6(R) of galactose |
Guanidine Group | Protonated (guanidinium) at physiological pH; chloride counterion |
This compound exists as a solid under standard conditions. While experimental melting point data are not reported in the available literature, its hydrochloride salt form suggests high crystallinity typical of glycosylated guanidines [1] [6]. The presence of multiple hydroxyl groups and the ionic chloride enhances water solubility, though quantitative solubility metrics (e.g., g/mL) are not explicitly provided. Stability is influenced by pH and temperature: acid-catalyzed hydrolysis may occur under strongly acidic conditions due to the glycosidic bond’s susceptibility, while the guanidinium group confers stability in neutral buffers. Storage recommendations typically include ambient or controlled room temperature for solid forms [1] [6]. Hygroscopicity is anticipated but unquantified in available data.
Spectroscopic characterization confirms structural identity:
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments | Structural Implication |
---|---|---|
(^1)H NMR | δ 5.2 ppm (d, 1H) | Anomeric H (β-configuration) |
δ 6.8–7.2 ppm (br s, 4H) | Guanidinium NH/(NH_2) protons | |
(^{13})C NMR | δ 82.3 ppm | Anomeric C-N bond |
δ 158.5 ppm | Guanidinium carbon | |
IR | 1650 cm⁻¹ (strong) | C=N stretch conjugated with guanidinium |
HRMS | 272.089 [M]⁺ | Confirms molecular formula |
N1-β-D-Galactopyranosylamino-guanidine HCl belongs to a broader class of carbohydrate-guanidine hybrids with distinct physicochemical and biological profiles:
The β-galactosidic linkage in this compound differentiates it from synthetic analogs like N-aryl-galactopyranosyl guanidines, which exhibit altered electronic properties and reduced hydrogen-bonding capacity. Additionally, its polyhydroxy nature contrasts with deoxy or acylated derivatives, enhancing interactions with biological targets reliant on carbohydrate recognition domains [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7